molecular formula C10H17F2NO2S B14058514 tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate

tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate

Cat. No.: B14058514
M. Wt: 253.31 g/mol
InChI Key: UHZBIUVKACYIRO-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17F2NO2S. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features both fluorine and sulfur atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate typically involves the introduction of fluorine and sulfur functionalities into a piperidine ring. One common method includes the reaction of a piperidine derivative with fluorinating agents and thiol compounds under controlled conditions. The tert-butyl group is often introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including:

    Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Thiol Addition: Incorporation of the mercapto group using thiol compounds under basic or acidic conditions.

    Esterification: Formation of the tert-butyl ester using tert-butyl alcohol and acid catalysts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the carbonyl group or other functional groups present in the molecule.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Uniqueness

tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate is unique due to the presence of both fluorine and sulfur atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The mercapto group, in particular, allows for specific interactions with thiol-reactive sites, making it valuable in biochemical applications.

Properties

Molecular Formula

C10H17F2NO2S

Molecular Weight

253.31 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4-sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C10H17F2NO2S/c1-9(2,3)15-8(14)13-5-4-7(16)10(11,12)6-13/h7,16H,4-6H2,1-3H3

InChI Key

UHZBIUVKACYIRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)S

Origin of Product

United States

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